molecular formula C8H10INO B12859289 3-Iodo-2-methoxy-5-methylaniline

3-Iodo-2-methoxy-5-methylaniline

Cat. No.: B12859289
M. Wt: 263.08 g/mol
InChI Key: CJIQJXYUAJMNFZ-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxy-5-methylaniline is an aromatic amine derivative with the molecular formula C₈H₁₀INO and a molecular weight of 263.08 g/mol. Structurally, it features:

  • Methoxy group (-OCH₃) at the 2-position, enhancing polarity and influencing electronic properties.
  • Methyl group (-CH₃) at the 5-position, providing steric hindrance and mild electron-donating effects.

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where iodine’s leaving-group capability and methoxy’s directing effects are advantageous.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxy-5-methylaniline typically involves the iodination of 2-methoxy-5-methylaniline. One common method is the Sandmeyer reaction, where the amino group of 2-methoxy-5-methylaniline is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products depend on the specific reaction and reagents used. For example, in a substitution reaction with sodium azide, the product would be 3-azido-2-methoxy-5-methylaniline.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Agents
3-Iodo-2-methoxy-5-methylaniline has been investigated for its role as a precursor in the synthesis of novel anticancer agents. Compounds derived from this structure have shown promise in inhibiting specific cancer cell lines, particularly those resistant to conventional therapies. For instance, derivatives of this compound have been evaluated for their activity against chronic myeloid leukemia, demonstrating significant growth inhibition in affected cell lines .

2. BCR-ABL Inhibitors
Research has indicated that modifications of this compound can lead to the development of potent BCR-ABL inhibitors, which are crucial for targeting mutations associated with chronic myeloid leukemia. These inhibitors have shown efficacy against both native and mutated forms of the BCR-ABL kinase, suggesting a potential therapeutic application in treating resistant leukemia cases .

Organic Synthesis

1. Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis, particularly in the formation of more complex aromatic systems. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. The iodinated structure facilitates further reactions such as cross-coupling reactions, which are essential in synthesizing complex organic compounds .

2. Synthesis of Functionalized Aromatic Compounds
this compound can be utilized in the synthesis of functionalized aromatic compounds through electrophilic aromatic substitution reactions. This property is particularly useful in developing new materials with desired electronic or optical properties, making it relevant in materials science .

Materials Science

1. Nanoparticle Formation
Recent studies have explored the incorporation of this compound into nanoparticle systems for biomedical applications. The compound's properties can enhance the stability and functionality of nanoparticles used for drug delivery and bioimaging applications. The interactions between the compound and metal ions can lead to the formation of metal-polyphenol networks, which are beneficial for therapeutic delivery systems .

2. Development of Sensors
The compound's chemical properties make it suitable for developing nanoscale sensors capable of detecting various biological and chemical entities. Its integration into sensor technology could facilitate advancements in diagnostics and environmental monitoring .

Case Studies

Application Area Study Reference Findings
Anticancer Agents Derivatives showed significant growth inhibition against cancer cell lines.
BCR-ABL Inhibitors Potent inhibitors developed for resistant chronic myeloid leukemia cases.
Organic Synthesis Effective building block for complex organic compounds through cross-coupling reactions.
Nanoparticle Formation Enhanced stability and functionality in drug delivery systems.
Sensor Development Potential use in biosensors for detecting biological entities.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxy-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-Iodo-2-methoxy-5-methylaniline and its analogs, focusing on substituent effects, molecular properties, and reactivity.

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key References
This compound C₈H₁₀INO 263.08 2-OCH₃, 3-I, 5-CH₃ N/A -
4-Iodoaniline C₆H₆IN 219.02 4-I 61–63
2-Iodo-5-methylaniline C₇H₈IN 233.05 2-I, 5-CH₃ N/A
2-Methoxy-5-methylaniline C₈H₁₁NO 137.18 2-OCH₃, 5-CH₃ N/A
5-Chloro-3-iodo-2-methylaniline C₇H₇ClIN 267.49 2-CH₃, 3-I, 5-Cl N/A

Key Comparative Analyses:

A. Substituent Position and Electronic Effects

  • 4-Iodoaniline (C₆H₆IN): Lacks methoxy and methyl groups, leading to reduced steric hindrance and polarity compared to the target compound. The iodine at the para position directs electrophilic substitution to the ortho and para sites, whereas the methoxy group in the target compound strongly directs reactions to the para position relative to itself .
  • The iodine at the ortho position may sterically hinder reactions at the amino group compared to the target’s meta-iodine .

B. Functional Group Impact on Reactivity

  • 2-Methoxy-5-methylaniline (C₈H₁₁NO): The lack of iodine eliminates opportunities for nucleophilic aromatic substitution or cross-coupling reactions. Its lower molecular weight (137.18 vs. 263.08) reflects reduced bulk, which may enhance diffusion in biological systems but limit stability in high-temperature reactions .
  • 5-Chloro-3-iodo-2-methylaniline (C₇H₇ClIN): The electron-withdrawing chlorine at the 5-position contrasts with the electron-donating methyl group in the target compound. This difference alters the aromatic ring’s electronic density, making the chloro analog less reactive toward electrophiles but more susceptible to nucleophilic attack at the iodine site .

Research Findings and Practical Considerations

  • Proper PPE and ventilation are recommended.
  • Stability : Iodo compounds are generally light-sensitive; storage in amber glass under inert atmospheres is advised, as indicated for similar reagents in .

Biological Activity

3-Iodo-2-methoxy-5-methylaniline is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, toxicological assessments, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C10H12NIO and features a methoxy group, an iodine atom, and a methyl group on the aromatic ring. Its structure is significant as it influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound interacts with various biological macromolecules, which can lead to significant biological effects. Here are some key findings:

1. Interaction with Biological Macromolecules:
Studies have shown that the compound can interact with proteins and nucleic acids, potentially leading to alterations in cellular functions. For instance, its ability to form hydrogen bonds and pi-stacking interactions enhances its binding affinity to target biomolecules.

2. Antimicrobial Activity:
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Toxicological Profile:
Toxicological assessments indicate that the compound may possess hepatotoxicity, particularly in occupational settings where exposure levels are high. Case studies have reported instances of poisoning due to ingestion, highlighting the need for careful handling .

Table 1: Summary of Biological Activities

Activity TypeObservationReference
Protein InteractionSignificant binding affinity observed
AntimicrobialEffective against specific bacterial strains
HepatotoxicityCases of poisoning reported

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating a promising lead for further development in antimicrobial therapies.

Case Study 2: Toxicological Assessment
A cohort study involving workers exposed to dyes containing this compound revealed increased liver enzyme levels, suggesting potential hepatotoxic effects. This study underscores the importance of monitoring occupational exposure to this compound.

Research Findings

Recent research has focused on the synthesis and modification of this compound derivatives to enhance its biological activity while reducing toxicity. For example, modifications aimed at increasing solubility and bioavailability have shown promise in preclinical models .

Table 2: Modified Derivatives and Their Activities

Derivative NameModificationActivity Observed
Derivative AIncreased solubilityEnhanced antimicrobial activity
Derivative BReduced toxicityLower hepatotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-2-methoxy-5-methylaniline, and how can purity be maximized during synthesis?

  • Methodological Answer : A two-step approach is recommended:

Methoxy Protection : Start with 2-methoxy-5-methylaniline. Protect the amine group using acetyl chloride to prevent undesired iodination side reactions.

Directed Iodination : Use iodine monochloride (ICl) in acetic acid at 0–5°C for regioselective iodination at the 3-position. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1).

  • Purity Optimization : Post-synthesis, purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Confirm purity (>97%) using HPLC (C18 column, acetonitrile:water 70:30, λ = 254 nm) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Expect signals at δ 6.85 (singlet, aromatic H-4), δ 3.82 (singlet, OCH₃), and δ 2.25 (singlet, CH₃).
  • ¹³C NMR : Key peaks include δ 152.1 (C-I), δ 56.2 (OCH₃), and δ 21.5 (CH₃).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 263.98.
  • Elemental Analysis : Validate C, H, N, and I content (±0.3% deviation) .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The C-I bond in this compound facilitates Suzuki-Miyaura couplings. Key considerations:

  • Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Substrate Scope : Test aryl boronic acids with electron-withdrawing groups (e.g., 4-CF₃C₆H₄B(OH)₂) for enhanced coupling efficiency.
  • Side Reactions : Monitor deiodination via GC-MS; minimize by avoiding excess base .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions. A systematic approach includes:

Standardize Assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., SB-202190 for kinase inhibition).

Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points (1 nM–100 µM).

Data Normalization : Express activity as % inhibition relative to vehicle controls.

  • Example : If IC₅₀ values conflict between studies, verify solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under argon to prevent photolytic/oxidative degradation.
  • In Situ Stabilization : Add 0.1% BHT (butylated hydroxytoluene) during reactions to inhibit radical formation.
  • Degradation Monitoring : Use LC-MS to detect breakdown products (e.g., deiodinated analogs) .

Q. Key Considerations for Researchers

  • Synthetic Reproducibility : Document reaction temperature and iodine source (e.g., ICl vs. NIS) to ensure consistency.
  • Biological Assays : Pre-screen for cytotoxicity (e.g., MTT assay) before attributing activity to target engagement.
  • Data Reporting : Include full spectral data (NMR, MS) in supplementary materials to aid reproducibility .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

3-iodo-2-methoxy-5-methylaniline

InChI

InChI=1S/C8H10INO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3

InChI Key

CJIQJXYUAJMNFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)OC)N

Origin of Product

United States

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